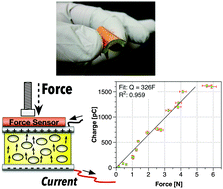Molecularly-doped polyurethane foams with massive piezoelectric response†
Journal of Materials Chemistry C Pub Date: 2016-04-26 DOI: 10.1039/C6TC00613B
Abstract
We report flexible piezoelectric polyurethane foams with d33 piezocoefficients up to 244 ± 30 pC N−1. Polymer foams have large volume changes under applied force, and dipole-doped polymers can have large polarizations even when poled at fields two orders of magnitude lower than space-charge electrets. Combining these features results in piezocoefficients an order of magnitude higher than conventional polymer piezomaterials, and independent selection of matrix and dopant should permit easy processing and tailorable properties. We further motivate the use of mesostructured materials by noting that the theoretical piezocoefficient limit is much higher for such materials than for conventional ceramics or polymers.


Recommended Literature
- [1] High-precision analysis of Sr/Ca and Mg/Ca ratios in corals by laser ablationinductively coupled plasma optical emission spectrometry
- [2] Additions and Corrections
- [3] Optimizing semiconductor thin films with smooth surfaces and well-interconnected networks for high-performance perovskite solar cells†
- [4] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [5] Honeycomb scaffolds capable of achieving barrier membrane-free guided bone regeneration
- [6] On the flexibility of carboranylalkylthio substituents in porphyrazines and its relevance to the photophysical properties†
- [7] Ir-catalyzed selective dehydrogenative cross-coupling of aryls with o-carboranes via a mixed directing-group strategy†
- [8] Surface-enhanced Raman spectroscopy (SERS) nanoprobes for ratiometric detection of cancer cells†
- [9] SERS substrate fabrication for biochemical sensing: towards point-of-care diagnostics
- [10] Graphene oxide–ZnO nanocomposite modified electrode for the detection of phenol










